1H-Imidazol-4-sulfonamid

Übersicht

Beschreibung

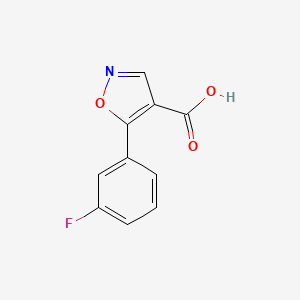

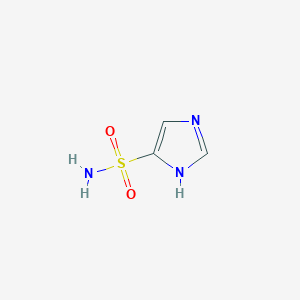

“1H-Imidazole-4-sulfonamide” is a chemical compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-Imidazole-4-sulfonamide” include a boiling point of 403.0±37.0 °C, a density of 1.43±0.1 g/cm3, and a pKa of 13.23±0.10 .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

Die Sulfonamid-Analoga von Indol, wie z. B. 1H-Imidazol-4-sulfonamid, werden oft als Sulfonamide bezeichnet. Sie wurden kürzlich hergestellt und weisen starke antimikrobielle Wirkungen auf .

Antiepileptische Eigenschaften

Indol und seine Derivate, darunter this compound, gewinnen aufgrund ihrer antiepileptischen Eigenschaften zunehmend an Interesse .

Antifungale Eigenschaften

Indol-basierte Verbindungen, einschließlich this compound, haben antifungale Eigenschaften gezeigt, was sie wertvoll bei der Behandlung verschiedener Pilzinfektionen macht .

Antimalaria-Eigenschaften

Indol-Derivate haben ein Potenzial in der Behandlung von Malaria gezeigt. Ihre einzigartige Struktur ermöglicht es ihnen, in den Lebenszyklus des Malariaparasiten einzugreifen .

Antidiabetische Eigenschaften

Es wurde festgestellt, dass Indol-Derivate auch antidiabetische Eigenschaften aufweisen, was einen möglichen Weg für die Behandlung von Diabetes eröffnet .

Antidepressive Eigenschaften

Die physiologische Wirkung von Indol-Derivaten, darunter this compound, hat im Bereich der psychischen Gesundheit, insbesondere bei der Entwicklung neuer Antidepressiva, vielversprechend gezeigt .

Antikrebs-Eigenschaften

Indol-Derivate wurden als krebshemmende Mittel nachgewiesen. Sie haben das Potenzial, das Wachstum von Krebszellen zu hemmen und könnten bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden .

Antivirale Eigenschaften

Indol-Derivate haben antivirale Eigenschaften gezeigt. Sie haben das Potenzial, die Vermehrung verschiedener Viren zu hemmen, was sie zu einer wertvollen Ressource bei der Entwicklung antiviraler Medikamente macht .

Wirkmechanismus

Target of Action

1H-Imidazole-4-sulfonamide is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of 1H-Imidazole-4-sulfonamide involves its interaction with its targets, leading to changes in the biological systemImidazole derivatives are known to exhibit a broad range of chemical and biological properties, which contribute to their diverse modes of action .

Biochemical Pathways

Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the histidine and purine biosynthesis pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability . In silico ADMET prediction studies for imidazole derivatives have indicated that these compounds are nonmutagenic and noncarcinogenic .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its action in different environments .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Imidazole, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . For instance, imidazole is a key component of histidine, an amino acid frequently found in the catalytic site of enzymes . The presence of the imidazole ring in histidine allows it to act as both an acid and a base, making it crucial in enzyme catalysis .

Cellular Effects

Certain imidazole derivatives have shown significant growth inhibition against multiple cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 1H-Imidazole-4-sulfonamide is not well-established. Imidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazole is involved in the biosynthesis of histidine and purines, interacting with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAURKIVAGLWIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628025 | |

| Record name | 1H-Imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58768-75-5 | |

| Record name | 1H-Imidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

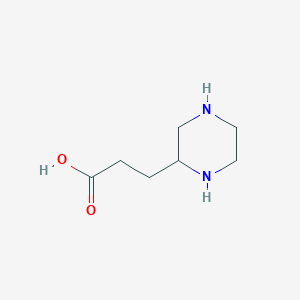

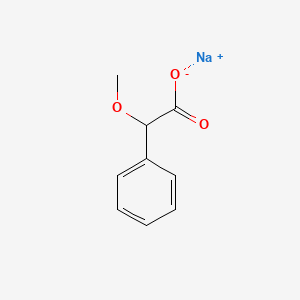

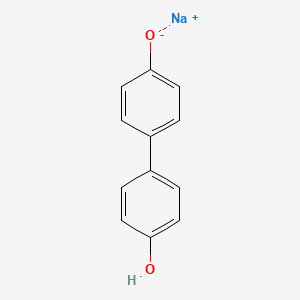

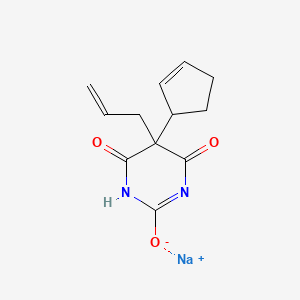

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Adenylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester](/img/structure/B1629086.png)

![1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt](/img/structure/B1629091.png)

![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)

![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)